2,2-二溴-1,1,1-三氟乙烷

描述

Synthesis Analysis

The synthesis of related fluorinated compounds is described in several studies. For instance, the generation of dibromofluoromethyllithium from tribromofluoromethane and its subsequent reactions to produce fluorinated alcohols and olefins is detailed . Another study discusses the facile synthesis of 1,1-difluoroallenes from 1,1,1-trifluoro-2-iodoethane . Additionally, the selective hydrodechlorination of 1,1,2-trichlorotrifluoroethane to trifluoroethene, a key intermediate to a CFC replacement for refrigeration, is catalyzed by a Bi–Pd catalyst .

Molecular Structure Analysis

The molecular structure of various difluoroethanes has been studied using electron diffraction. The existence of isomeric forms and their bond lengths and angles are reported, providing a basis for understanding the structural characteristics of 2,2-Dibromo-1,1,1-trifluoroethane . The angular dependence of coupling constants in 1,2-difluoroethane, which is independent of hyperconjugation, is also discussed .

Chemical Reactions Analysis

Several papers describe the chemical reactions involving halogenated hydrocarbons. The addition of dibromochlorotrifluoroethane to chlorotrifluoroethylene under UV radiation, leading to the synthesis of perfluorinated compounds, is one such reaction . Vinylic substitution reactions of dibromodifluoroethylene and tribromofluoroethylene with alkoxide ions are also explored, revealing a multiplicity of products and an intramolecular element effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 1,1,1,2-tetrafluoroethane, have been studied using gas-phase electron diffraction. The bond lengths and angles obtained provide insights into the molecular geometry, which can be related to the physical properties of 2,2-Dibromo-1,1,1-trifluoroethane .

科学研究应用

-

2-Bromo-1,1,1-trifluoroethane : This compound is a fluorine-containing organic intermediate. While specific applications are not listed, it’s suggested that it could be used in various fields such as pesticides, medicines, and materials .

-

1-Bromo-1,2,2-trifluoroethane : This is another similar compound. While specific applications are not listed, it’s likely that it could have uses in various scientific fields given its structural similarity to 2,2-Dibromo-1,1,1-trifluoroethane .

-

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (BCTFE) : This compound is an important fluorine-containing organic intermediate that can be used in pesticides, medicines, materials, and other fields .

-

2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) : This compound is an inhalation anesthetic. In an effect believed to be independent of anesthesia, halothane inhibits the synthesis of 5-hydroxytryptamine in brain tissue, probably at the tryptophan hydroxylase step .

-

Cu (I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl : This is a method for the synthesis of polysubstituted carbazole. The process involves the cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl, catalyzed by copper (I). This protocol provides an efficient strategy for the synthesis of carbazole using cheap copper catalysts with diamine ligand, and it provides convenient access to a series of carbazole derivatives in moderate yields .

-

1,2-Dibromo-1,1,2-trifluoroethane : While specific applications are not listed, this compound is structurally similar to 2,2-Dibromo-1,1,1-trifluoroethane and could potentially have similar uses .

-

2-Bromo-1,1,1-trifluoroethane : This compound is a fluorine-containing organic intermediate. While specific applications are not listed, it’s suggested that it could be used in various fields such as pesticides, medicines, and materials .

安全和危害

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

属性

IUPAC Name |

2,2-dibromo-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQQQYGEDJGUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

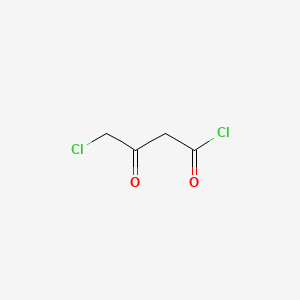

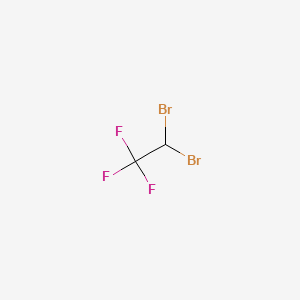

C(C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956814 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dibromo-1,1,1-trifluoroethane | |

CAS RN |

354-30-3 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。